molecular formula C12H12O3 B13737665 Ethyl 2-benzoylprop-2-enoate

Ethyl 2-benzoylprop-2-enoate

Cat. No.: B13737665
M. Wt: 204.22 g/mol
InChI Key: LJYCJYJAOWYANE-UHFFFAOYSA-N
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Description

Ethyl 2-benzoylprop-2-enoate is an α,β-unsaturated ester featuring a benzoyl group at the β-position of the acrylate backbone. This structural motif renders it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions, Michael additions, and as a precursor for heterocyclic compounds. Its conjugated system (C=C and ester carbonyl) enhances reactivity toward nucleophiles and dienophiles, making it valuable in constructing complex molecular architectures.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-benzoylprop-2-enoate

InChI

InChI=1S/C12H12O3/c1-3-15-12(14)9(2)11(13)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3

InChI Key

LJYCJYJAOWYANE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Classical Condensation Approach

The most commonly reported synthetic route to this compound involves the condensation of benzoylacetone (1-phenyl-1,3-butanedione) with an ethyl ester under basic conditions. This method exploits the active methylene group in benzoylacetone to form the α,β-unsaturated ester via Knoevenagel-type condensation.

General reaction scheme:

  • Reactants: Benzoylacetone + Ethyl ester (e.g., ethyl acetate or ethyl formate)
  • Catalyst: Base such as piperidine, pyridine, or alkali metal alkoxides
  • Solvent: Ethanol or other polar solvents
  • Conditions: Reflux or room temperature with stirring

This approach yields this compound with good selectivity for the (Z)-isomer due to conjugation stabilization.

Alternative Synthetic Routes

While direct literature specifically detailing alternative routes for this compound is limited, analogous compounds are often prepared using:

  • Claisen condensation between ethyl esters and aromatic ketones followed by dehydration.
  • Aldol condensation of benzaldehyde derivatives with ethyl acetoacetate, followed by oxidation or rearrangement steps.

These methods require careful control of reaction conditions to avoid side products and optimize yield.

Related Synthetic Insights from Analogous Compounds

A patent describing a related compound, ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3(S)-(1-hydroxyprop-2-ylamino) acrylate, outlines a multi-step synthesis involving:

  • Preparation of benzoyl chloride derivatives from tetrafluorobenzoic acid using thionyl chloride and N,N'-dimethylformamide as catalyst.
  • Reaction of benzoyl chloride with ethyl 3-(dimethylamino)acrylate to form an intermediate.
  • Subsequent reaction with amino alcohols to yield the final acrylate ester.

Though this is a fluorinated analog, the methodology provides insight into the preparation of benzoyl-substituted acrylate esters, which may be adapted for this compound synthesis with appropriate modifications.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Base Solvent Conditions Yield/Notes
Knoevenagel-type condensation Benzoylacetone + Ethyl ester Piperidine, pyridine, or alkoxides Ethanol or polar solvents Reflux or room temp, stirring Good selectivity for (Z)-isomer
Claisen condensation Ethyl ester + Aromatic ketone Strong base (NaOEt, NaH) Ethanol or THF Controlled temp, inert atmosphere Requires dehydration step
Aldol condensation Benzaldehyde + Ethyl acetoacetate Base (NaOH, KOH) Ethanol or water Room temp to reflux May require further oxidation
Benzoyl chloride intermediate Benzoic acid derivative + SOCl2 DMF catalyst None (neat or solvent) Heating to 95°C, 15 h High yield of benzoyl chloride

Research Findings and Considerations

  • The classical Knoevenagel condensation remains the most straightforward and widely used method for synthesizing this compound due to its operational simplicity and good yields.
  • Reaction parameters such as temperature, solvent choice, and base strength significantly affect the yield and stereoselectivity.
  • The presence of electron-withdrawing or donating groups on the aromatic ring can influence reactivity and must be considered when designing derivatives.
  • Purification typically involves recrystallization or chromatographic techniques to isolate the (Z)-isomer predominantly.
  • The compound’s structure allows for further functionalization, making it a useful intermediate in medicinal and organic synthesis.

Scientific Research Applications

Ethyl 2-benzoylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl 2-benzoylprop-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-benzoylprop-2-enoate belongs to a broader class of α,β-unsaturated esters. Below is a comparative analysis with structurally or functionally related compounds, supported by evidence-derived data where applicable.

Ethyl Prop-2-enoate

  • Structure : Simplest acrylate ester (CH₂=CHCOOEt).
  • Synthesis: Not detailed in the evidence, but industrial routes typically involve esterification of acrylic acid.
  • Key Properties : Highly reactive due to the electron-deficient double bond. Safety data indicate 100% concentration in commercial preparations, necessitating medical consultation upon exposure .
  • Applications : Widely used in polymer production (e.g., polyacrylates).

Ethyl 2-(2-(Dimethylamino)thiophen-3-yl)-2-oxoacetate

  • Structure: Features a thiophene ring and dimethylamino substituent (Table 8, ).
  • Synthesis : Prepared via multicomponent reactions involving acetylenic esters, tetramethylthiourea, and ethyl bromopyruvate .
  • Key Properties: The electron-rich thiophene and dimethylamino groups enhance solubility and alter electronic properties compared to this compound.
  • Applications : Studied for pharmaceutical derivatives, highlighting the role of heterocyclic moieties in bioactivity.

Methyl 2-Methylprop-2-enoate

  • Structure : Branched acrylate ester (CH₂=C(CH₃)COOMe).
  • Key Properties: The methyl substituent sterically hinders the double bond, reducing reactivity toward nucleophiles compared to linear analogs like this compound.
  • Safety: Similar to ethyl prop-2-enoate, requiring stringent handling protocols .

Ethyl Phenyl Propynoate

  • Structure: Propynoate ester (HC≡CCOOEt) with a phenyl group.
  • Synthesis : Used as a starting material for 2-benzyl-2-imidazoline preparation via annulation reactions .
  • Key Differences: The triple bond in propynoates confers distinct reactivity (e.g., cyclopropanation or alkyne-specific transformations) compared to the double bond in this compound.

Data Table: Comparative Overview of Selected α,β-Unsaturated Esters

Compound Name Key Structural Features Reactivity Profile Synthesis Method (Evidence Reference) Applications
This compound Benzoyl-substituted acrylate High (conjugated C=C and carbonyl) Not specified Organic synthesis (inferred)
Ethyl prop-2-enoate Simple acrylate Moderate to high Industrial esterification Polymer production
Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate Thiophene, dimethylamino groups Electron-rich, nucleophilic sites Multicomponent synthesis Pharmaceutical derivatives
Methyl 2-methylprop-2-enoate Branched acrylate Sterically hindered, lower reactivity Not detailed Specialty chemicals
Ethyl phenyl propynoate Phenyl-substituted propynoate Triple bond reactivity Annulation reactions Heterocyclic synthesis

Research Findings and Limitations

  • Reactivity Trends: this compound’s benzoyl group likely increases electrophilicity at the β-carbon, enhancing its utility in Michael additions compared to simpler acrylates .
  • Synthesis Gaps: While multicomponent routes are documented for analogous compounds (e.g., thiophene derivatives ), specific methods for this compound remain unaddressed in the evidence.
  • Safety and Handling: Ethyl prop-2-enoate’s safety protocols (e.g., 100% concentration risks ) may extrapolate to this compound, though benzoyl substituents could introduce additional toxicity.

Chemical Reactions Analysis

Electrophilic Additions

The α,β-unsaturated ester moiety enables electrophilic additions. For example, bromination proceeds via a radical or ionic mechanism depending on conditions:

Reaction with Bromine

ConditionsProduct StereochemistryControl TypeReference
Pyridinium HBr·Br₃(E)-dibromideKinetic
Vigorous Br₂ (neat)(Z)-dibromideThermodynamic

The stereochemical outcome is influenced by steric hindrance from the benzoyl group and reaction kinetics. Under thermodynamic control, the (Z)-isomer dominates due to reduced steric strain between the ester and bromine substituents .

Reduction Reactions

The ester and α,β-unsaturated carbonyl groups are susceptible to reduction:

LiAlH₄-Mediated Reduction

  • Ester group reduces to a primary alcohol.

  • The α,β-unsaturated ketone may reduce to a saturated alcohol via 1,2- or 1,4-addition pathways.

  • Example:

    Ethyl 2-benzoylprop-2-enoateLiAlH43-Phenylpropan-1-ol derivatives\text{Ethyl 2-benzoylprop-2-enoate} \xrightarrow{\text{LiAlH}_4} \text{3-Phenylpropan-1-ol derivatives}

    This parallels reductions of analogous enoates (e.g., malonate esters) .

Nucleophilic Attack

The electron-deficient β-carbon undergoes Michael additions:

Base-Catalyzed Thiol Addition

NucleophileProductCatalystYield
RSHβ-Thio-substituted esterK₂CO₃ or NHC82%

N-Heterocyclic carbenes (NHCs) enhance regioselectivity by stabilizing transition states .

Cycloadditions

The enoate participates in Diels-Alder reactions as a dienophile:

Reaction with 1,3-Dienes

  • Forms six-membered cyclic adducts.

  • Electron-withdrawing benzoyl group increases dienophilicity.

  • Example:

    Ethyl 2-benzoylprop-2-enoate+ButadieneCyclohexene derivative\text{this compound} + \text{Butadiene} \rightarrow \text{Cyclohexene derivative}

Hydrolysis and Transesterification

Acid/Base-Catalyzed Hydrolysis

  • Ester hydrolyzes to 2-benzoylprop-2-enoic acid under acidic (H₃O⁺) or basic (OH⁻) conditions.

  • Transesterification with alcohols (e.g., methanol) yields mthis compound .

Radical Reactions

The benzoyl group stabilizes radicals, enabling force-assisted depolymerization or bond scission under mechanical stress. Computational studies suggest tensile force lowers activation energy for β-scission by altering potential energy surface curvature .

Q & A

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing Ethyl 2-benzoylprop-2-enoate, and how should conflicting data be resolved?

Methodological Answer:
this compound should be characterized using a combination of NMR spectroscopy (¹H, ¹³C, and DEPT for structural elucidation), IR spectroscopy (to confirm functional groups like ester and ketone), and single-crystal X-ray diffraction (for definitive structural confirmation). For NMR data contradictions , ensure sample purity via recrystallization or chromatography, use deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆), and cross-reference with published data for analogous compounds . In crystallography, employ programs like SHELXL for refinement and ORTEP-3 for visualization to resolve ambiguities in bond lengths or angles .

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